molecular formula C15H16ClNO6S2 B2994766 (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid CAS No. 120202-66-6; 135046-48-9

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid

Cat. No.: B2994766
CAS No.: 120202-66-6; 135046-48-9
M. Wt: 405.86
InChI Key: MMDDFTYVMBRJQA-UQKRIMTDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid is a complex organic compound that features a chlorophenyl group, a thienopyridine moiety, and an acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thienopyridine core: This can be achieved through cyclization reactions involving appropriate starting materials such as thiophene and pyridine derivatives.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thienopyridine ring.

    Reduction: Reduction reactions could target the chlorophenyl group or the thienopyridine ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Biochemical Research: Used in studies to understand its interaction with enzymes or receptors.

Medicine

    Therapeutic Agents: Investigated for potential use as anti-inflammatory, analgesic, or antimicrobial agents.

Industry

    Material Science: Possible applications in the development of new materials with specific properties.

    Agriculture: Could be explored for use in agrochemicals.

Mechanism of Action

The mechanism of action of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid: Similar in structure but without the sulfuric acid component.

    Thienopyridine derivatives: Compounds with similar core structures but different substituents.

    Chlorophenyl acetic acids: Compounds with similar functional groups but different core structures.

Uniqueness

The uniqueness of (2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid lies in its combination of structural features, which may confer specific chemical reactivity and biological activity not found in other compounds.

Properties

CAS No.

120202-66-6; 135046-48-9

Molecular Formula

C15H16ClNO6S2

Molecular Weight

405.86

IUPAC Name

(2S)-2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetic acid;sulfuric acid

InChI

InChI=1S/C15H14ClNO2S.H2O4S/c16-12-4-2-1-3-11(12)14(15(18)19)17-7-5-13-10(9-17)6-8-20-13;1-5(2,3)4/h1-4,6,8,14H,5,7,9H2,(H,18,19);(H2,1,2,3,4)/t14-;/m0./s1

InChI Key

MMDDFTYVMBRJQA-UQKRIMTDSA-N

SMILES

C1CN(CC2=C1SC=C2)C(C3=CC=CC=C3Cl)C(=O)O.OS(=O)(=O)O

solubility

not available

Origin of Product

United States

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